
Twik-1/trek-1-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Twik-1/trek-1-IN-2, also known as Compound 2g, is an inhibitor of both TWIK-1 and TREK-1 potassium channels. These channels are part of the two-pore domain potassium channel family, which play a crucial role in setting the cell membrane potential and modulating cell excitability. This compound targets the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer with IC50 values of 10.13 micromolar and 15.5 micromolar, respectively . This compound has shown potential antidepressant properties .
Análisis De Reacciones Químicas
Twik-1/trek-1-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Twik-1/trek-1-IN-2 has several scientific research applications:
Chemistry: It is used as a tool compound to study the function and regulation of TWIK-1 and TREK-1 potassium channels.
Industry: It can be used in the development of new pharmacological agents targeting potassium channels.
Mecanismo De Acción
Twik-1/trek-1-IN-2 exerts its effects by inhibiting the activity of TWIK-1 and TREK-1 potassium channels. These channels are involved in maintaining the resting membrane potential and regulating cell excitability. By inhibiting these channels, this compound can modulate neuronal activity and potentially exert antidepressant effects . The molecular targets include the TREK-1 homodimer and TWIK-1/TREK-1 heterodimer, and the pathways involved include the regulation of potassium ion flow across the cell membrane .
Comparación Con Compuestos Similares
Twik-1/trek-1-IN-2 is unique in its ability to inhibit both TWIK-1 and TREK-1 potassium channels. Similar compounds include:
Hydroxyl-phenyl- (2a): Another potent inhibitor of TREK-1 homodimers with significant antidepressant-like effects.
Piperidino- (2g): Similar to this compound, this compound also targets TREK-1 homodimers and has shown antidepressant-like effects.
Pyrrolidino- (2h): Another compound with high potency towards TREK-1 homodimers and antidepressant-like effects.
This compound stands out due to its dual inhibition of both TWIK-1 and TREK-1 channels, making it a valuable tool for studying the combined effects of these channels in various physiological and pathological processes.
Propiedades
Fórmula molecular |
C20H29F3N2O2 |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
(2S)-1-(4-piperidin-1-ylpiperidin-1-yl)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/C20H29F3N2O2/c21-20(22,23)16-4-6-19(7-5-16)27-15-18(26)14-24-12-8-17(9-13-24)25-10-2-1-3-11-25/h4-7,17-18,26H,1-3,8-15H2/t18-/m0/s1 |
Clave InChI |
FLNQXCGNEOXSSQ-SFHVURJKSA-N |
SMILES isomérico |
C1CCN(CC1)C2CCN(CC2)C[C@@H](COC3=CC=C(C=C3)C(F)(F)F)O |
SMILES canónico |
C1CCN(CC1)C2CCN(CC2)CC(COC3=CC=C(C=C3)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
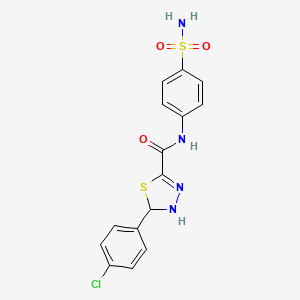
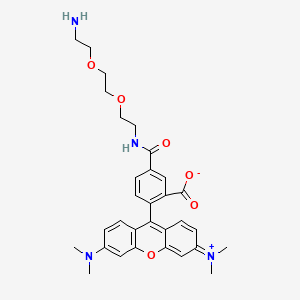
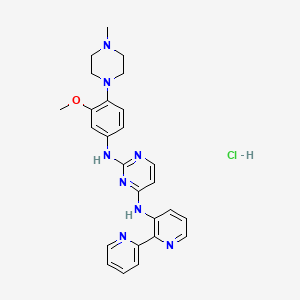

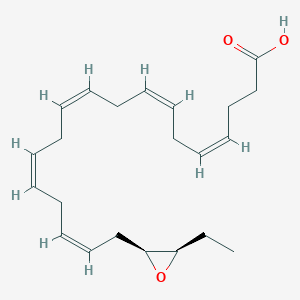
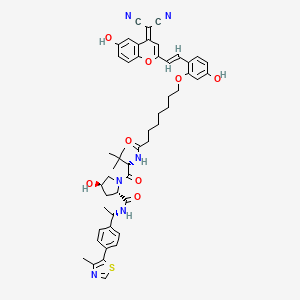
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)
![(E)-3-[4-(5-benzyl-2-oxa-5,8-diazaspiro[3.4]octane-8-carbonyl)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12382904.png)




